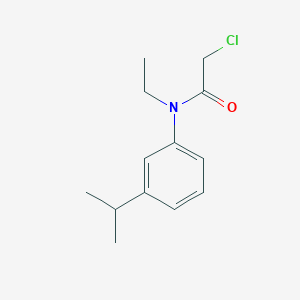
3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” can be achieved from Pyrrolidine and pyridine-3-sulfonyl chloride . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecule’s structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Applications De Recherche Scientifique
Photoluminescent Materials
Research on cationic bis-cyclometallated iridium(III) complexes, which include derivatives of sulfonyl-substituted ligands, demonstrates their potential in creating photoluminescent materials. These complexes, characterized by their green or blue emission, show promise for applications in light-emitting electrochemical cells (LECs), offering a basis for the development of efficient, tunable light sources for electronic devices (Ertl et al., 2015).
Catalysis and Synthetic Chemistry
The use of sulfonyl and related groups is prevalent in catalysis and synthetic chemistry for producing a variety of compounds. For instance, novel pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using a sulfonic acid-supported nanocatalyst, highlighting the role of sulfonyl derivatives in facilitating efficient chemical reactions (Jahanshahi et al., 2018). Additionally, N-radical-initiated cyclization through sulfur dioxide insertion under photoinduced, catalyst-free conditions for synthesizing sulfonated 3,4-dihydro-2H-pyrroles showcases innovative approaches to constructing sulfonyl-containing heterocycles (Mao et al., 2017).
Environmental Applications
Sulfonyl compounds also play a role in environmental chemistry, as evidenced by the sonochemical degradation of 3-methylpyridine (3MP) intensified by various oxidants. This research outlines a novel treatment strategy for the remediation of toxic and hazardous organic compounds, utilizing the unique properties of sulfonyl derivatives to achieve high degradation efficiencies (Daware & Gogate, 2020).
Advanced Materials
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of sulfonyl derivatives in creating advanced materials with desirable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength. These materials are suitable for applications in electronics and aerospace, where performance and reliability are critical (Liu et al., 2013).
Mécanisme D'action
Target of Action
The exact target of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” is currently unknown. Compounds containing pyrrolidine rings are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
Without specific information on “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine”, it’s challenging to detail its mode of action. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Pyrrolidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Result of Action
Pyrrolidine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
Propriétés
IUPAC Name |
3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNEORJFSEVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)
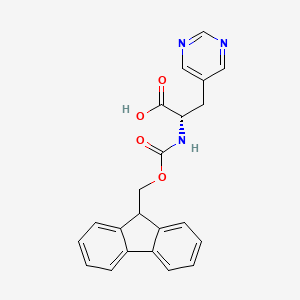

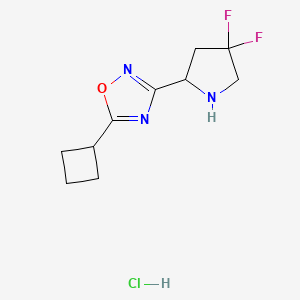
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

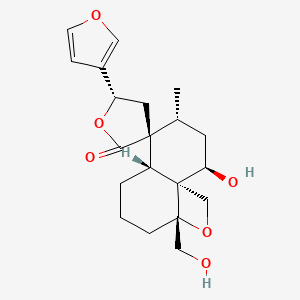
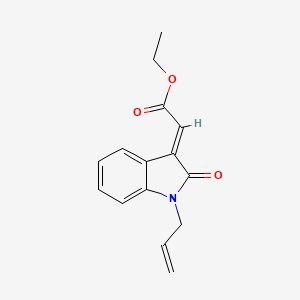
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)

